3-(Ethylsulfanyl)pyridine-4-carboxylic acid
Overview
Description
“3-(Ethylsulfanyl)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1192021-94-5 . It has a molecular weight of 183.23 and its IUPAC name is 3-(ethylsulfanyl)isonicotinic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO2S/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
As a carboxylic acid derivative, “this compound” may undergo reactions typical of this class of compounds. For instance, it could participate in reactions involving the O−H bond, such as acid dissociation and solvolytic reactions .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Supramolecular Aggregation
Polysubstituted pyridines, similar to 3-(Ethylsulfanyl)pyridine-4-carboxylic acid, have been studied for their ability to form nearly planar structures and supramolecular aggregations. These structures are stabilized through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, as observed in ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate (J. Suresh et al., 2007).
2. Intramolecular Cyclization
Compounds related to this compound undergo intramolecular cyclization, such as the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate through intramolecular 6-endo-dig-cyclization (Yu. O. Remizov et al., 2019).
3. Extraction Studies
Extraction studies of pyridine carboxylic acids, such as pyridine-3-carboxylic acid, provide insight into the use of different diluents and their impact on extraction efficiency. These studies are relevant for applications in food, pharmaceutical, and biochemical industries (Sushil Kumar & B. V. Babu, 2009).
4. Cocrystal Formation
Studies on cocrystals of carboxylic acids with pyridine homologues reveal insights into acid-pyridine hydrogen bonding, which is crucial for designing neutral and ionic complexes (Balakrishna R. Bhogala & A. Nangia, 2003).
5. Organic-Inorganic Hybrid Heterogeneous Catalysis
Pyridine carboxylic acids have been functionalized for use in organic-inorganic hybrid heterogeneous catalysts, as demonstrated in the synthesis of pyrano[3,2-b]pyranone derivatives. This highlights their potential in environmentally friendly synthesis methods (Sakineh Asghari & M. Mohammadnia, 2016).
6. Antibacterial Activity
Pyridine carboxylic acid derivatives have shown antibacterial activity, as evidenced in the synthesis of compounds like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids. These compounds demonstrate potential in the development of new antibacterial agents (E. Toja et al., 1986).
7. Antioxidant Activity
Some pyridine carboxylic acid derivatives exhibit significant antioxidant activities. This suggests their potential use in medical and biochemical applications as antioxidants (R. Zaki et al., 2017).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H318 means it causes serious eye damage . Precautionary statements include P280 (wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
3-ethylsulfanylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHSXPBAKLWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192021-94-5 | |
Record name | 3-(ETHYLSULFANYL)PYRIDINE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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